molecular formula C11H22N2O3 B12923098 tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate

tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate

Cat. No.: B12923098
M. Wt: 230.30 g/mol
InChI Key: HHDXVSNYKJSOKD-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1

InChI Key

HHDXVSNYKJSOKD-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCN

Origin of Product

United States

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